molecular formula C12H24S2 B12598293 4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane CAS No. 623574-30-1

4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane

Cat. No.: B12598293
CAS No.: 623574-30-1
M. Wt: 232.5 g/mol
InChI Key: ZZSXTCMSVWXBFV-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane is a chemical compound with the molecular formula C12H24S2 It is characterized by a cyclohexane ring substituted with a tert-butyl group and two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane typically involves the reaction of cyclohexanone with tert-butyl chloride and methylsulfanyl reagents under specific conditions. One common method includes:

    Starting Materials: Cyclohexanone, tert-butyl chloride, and methylsulfanyl reagents.

    Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: Cyclohexanone is first reacted with tert-butyl chloride to introduce the tert-butyl group. Subsequently, the methylsulfanyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and precise control of temperature, pressure, and reagent addition are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the methylsulfanyl groups.

Scientific Research Applications

4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, which can modulate its activity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-1,1-bis(butylsulfanyl)cyclohexane: Similar in structure but with butylsulfanyl groups instead of methylsulfanyl groups.

    4-tert-Butyl-1,1-bis(ethylsulfanyl)cyclohexane: Contains ethylsulfanyl groups instead of methylsulfanyl groups.

Uniqueness

4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane is unique due to its specific combination of tert-butyl and methylsulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

623574-30-1

Molecular Formula

C12H24S2

Molecular Weight

232.5 g/mol

IUPAC Name

4-tert-butyl-1,1-bis(methylsulfanyl)cyclohexane

InChI

InChI=1S/C12H24S2/c1-11(2,3)10-6-8-12(13-4,14-5)9-7-10/h10H,6-9H2,1-5H3

InChI Key

ZZSXTCMSVWXBFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(SC)SC

Origin of Product

United States

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